molecular formula C25H26N2O4 B2804465 2-[6-(3,4-dihydro-2H-quinolin-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(2,3-dimethylphenyl)acetamide CAS No. 898455-99-7

2-[6-(3,4-dihydro-2H-quinolin-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(2,3-dimethylphenyl)acetamide

Cat. No. B2804465
CAS RN: 898455-99-7
M. Wt: 418.493
InChI Key: RNNHOYVQDAEJHP-UHFFFAOYSA-N
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Description

The compound “2-[6-(3,4-dihydro-2H-quinolin-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(2,3-dimethylphenyl)acetamide” is a complex organic molecule that contains several functional groups. It has a quinoline moiety, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. Quinolines are known for their wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The quinoline and pyran rings would likely contribute to the rigidity of the molecule, while the acetamide group could potentially participate in hydrogen bonding .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the quinoline and pyran rings would likely make the compound relatively nonpolar and insoluble in water .

Scientific Research Applications

Structural Aspects and Properties

  • Structural Aspects of Isoquinoline Derivatives : Research has explored the structural aspects of amide-containing isoquinoline derivatives, focusing on their ability to form gels and crystalline salts with mineral acids, and their host–guest complexes demonstrating enhanced fluorescence emission. This study provides insights into the molecular architecture and fluorescence properties of such compounds (Karmakar, Sarma, & Baruah, 2007).

Biological Activities

  • Anti-lipid Peroxidation Activity : A newly synthesized compound, 2,9-dimethyl-4H-oxazolo[5’,4’:4,5]pyrano[3,2-f]quinolin-4-one, exhibited significant anti-lipid peroxidation activity and soybean lipoxygenase inhibition. This highlights the potential therapeutic applications of these compounds in managing oxidative stress-related conditions (Vlachou et al., 2023).

Synthesis and Molecular Rearrangement

  • Synthesis and Rearrangement of Quinoline Derivatives : Studies have detailed the synthesis routes for various quinoline derivatives, including the molecular rearrangement of certain bromo derivatives to form novel compounds. These synthesis processes are vital for creating pharmacologically active quinoline-based compounds (Klásek, Kořistek, Sedmera, & Halada, 2003).

Medicinal Chemistry

  • Translocator Protein Ligands : Research into pyrazolo[3,4-b]quinoline derivatives as translocator protein ligands has provided new insights into the design of anxiolytic and neuroprotective agents. These findings are instrumental in developing new therapeutic strategies for neurological conditions (Cappelli et al., 2011).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many quinoline derivatives are known to have antimicrobial, antifungal, and antitumor activities .

Future Directions

The future directions for research on this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and potentially developed into a new drug .

properties

IUPAC Name

2-[6-(3,4-dihydro-2H-quinolin-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(2,3-dimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O4/c1-17-7-5-10-21(18(17)2)26-25(29)16-31-24-15-30-20(13-23(24)28)14-27-12-6-9-19-8-3-4-11-22(19)27/h3-5,7-8,10-11,13,15H,6,9,12,14,16H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNNHOYVQDAEJHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)COC2=COC(=CC2=O)CN3CCCC4=CC=CC=C43)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[6-(3,4-dihydro-2H-quinolin-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(2,3-dimethylphenyl)acetamide

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